AChE Inhibitory Potency of the 5-Benzyl-4-phenyl-1,2,4-triazol-3-ylthio-N-phenylacetamide Series: IC₅₀ Range and Comparison to Neostigmine
The ChemistrySelect 2025 study characterized a series of twelve N-(substituted phenyl)-5-(benzyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio acetamides (8a–l), the direct structural class of the target compound. The series exhibited AChE IC₅₀ values spanning 0.017 ± 0.008 to 7.518 ± 0.241 µM, with the most potent derivative (8j) reaching an IC₅₀ of 0.017 µM and a competitive inhibition constant Ki of 0.008 µM [1]. The standard drug neostigmine methyl sulfate yielded an IC₅₀ of 2.039 ± 0.051 µM in the same assay, meaning the most active series member was approximately 120-fold more potent than the clinical comparator [1]. The target compound (3-Cl substitution) occupies a specific position within this SAR landscape; its meta-chloro orientation on the N-phenylacetamide ring directly influences binding interactions at the enzyme active site, as demonstrated by Lineweaver–Burk kinetics and molecular docking across the analog series [1].
| Evidence Dimension | AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; series range = 0.017–7.518 µM (8a–l) [1] |
| Comparator Or Baseline | Neostigmine methyl sulfate: IC₅₀ = 2.039 ± 0.051 µM [1] |
| Quantified Difference | Most potent series member (8j) is ~120-fold more potent than neostigmine; series spans ~440-fold potency range dependent on N-phenyl substitution [1] |
| Conditions | In vitro AChE inhibition assay; Lineweaver–Burk kinetic analysis; molecular docking [1] |
Why This Matters
The 440-fold IC₅₀ range within the series demonstrates that the identity and position of the N-phenyl substituent—including 3-chloro in the target compound—is the primary potency driver, making exact structural fidelity essential for reproducible AChE inhibition results.
- [1] Synthesis and In Vitro Evaluation of Triazole‐Based N‐(Substituted phenyl)‐5‐[(benzyl)‐4‐(phenyl)‐4H‐1,2,4‐triazol‐3‐ylthio]acetamides as Potent Acetylcholinesterase Inhibitors. ChemistrySelect, 2025, 10(16), e202405774. View Source
